Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Description
Diiodo(bis(diphenylphosphino)ethane)cobalt(II), with the formula C₂₆H₂₄CoI₂P₂ (molecular weight: 711.16 g/mol), is a cobalt(II) complex featuring a bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligand and two iodide anions. This compound is a dark-colored powder with a melting point exceeding 300°C . It is utilized in organic synthesis and materials science, particularly in catalytic cycloadditions and hydrogenation reactions. Its electronic and steric properties are modulated by the dppe ligand, which stabilizes the cobalt center and influences reactivity .
Properties
IUPAC Name |
diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZQBPRANWICZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24CoI2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457138 | |
| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34775-39-8 | |
| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)
The bidentate phosphine ligand dppe is synthesized via a two-step nucleophilic substitution reaction. Triphenylphosphine reacts with 1,2-dibromoethane in the presence of a strong base, such as potassium tert-butoxide, to yield dppe. The reaction proceeds under inert conditions to prevent oxidation of the phosphine groups:
$$
2 \, \text{PPh}3 + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{base}} \text{Ph}2\text{PCH}2\text{CH}2\text{PPh}_2 + 2 \, \text{HBr}
$$
Purification involves recrystallization from ethanol or toluene, with typical yields exceeding 70%.
Direct Reaction of Cobalt(II) Iodide with dppe
Stoichiometric Coordination in Non-Aqueous Solvents
A direct method involves reacting anhydrous cobalt(II) iodide (CoI₂) with dppe in a coordinating solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction is conducted under nitrogen or argon to prevent oxidation of cobalt(II) to cobalt(III):
$$
\text{CoI}2 + \text{dppe} \xrightarrow{\text{THF}} \text{CoI}2(\text{dppe})
$$
The product precipitates as a crystalline solid upon cooling, with yields dependent on the stoichiometric ratio and reaction time. Table 1 summarizes optimized conditions derived from analogous cobalt chloride complexes.
Table 1: Reaction Conditions for CoI₂(dppe) Synthesis
| Parameter | Optimal Value | Notes |
|---|---|---|
| Solvent | THF | Ensures ligand solubility |
| Temperature | 60–80°C | Balances kinetics/stability |
| Reaction Time | 12–24 hours | Complete ligand coordination |
| Molar Ratio (CoI₂:dppe) | 1:1 | Prevents ligand excess |
Salt Metathesis from Cobalt Chloride Complexes
Halide Exchange with Potassium Iodide
The chloride analog, Dichloro[bis(diphenylphosphino)ethane]cobalt(II) (CoCl₂(dppe)), serves as a precursor for iodide substitution. Treatment with excess potassium iodide (KI) in acetone or methanol facilitates halide exchange:
$$
\text{CoCl}2(\text{dppe}) + 2 \, \text{KI} \rightarrow \text{CoI}2(\text{dppe}) + 2 \, \text{KCl}
$$
This method benefits from the high solubility of KCl in polar aprotic solvents, enabling quantitative conversion under reflux conditions. The cobalt chloride precursor is synthesized by combining CoCl₂ with dppe in ethanol at 50°C.
Characterization and Analytical Validation
Spectroscopic and Crystallographic Analysis
- Infrared Spectroscopy : The ν(Co-I) stretching vibrations appear at 250–300 cm⁻¹, while P-C aromatic signals in dppe are observed near 1,090 cm⁻¹.
- X-ray Crystallography : Single-crystal studies reveal a distorted tetrahedral geometry around cobalt, with P-Co-P and I-Co-I bond angles of ~100° and ~180°, respectively.
- Elemental Analysis : Carbon, hydrogen, and phosphorus content align with the formula C₂₆H₂₄CoI₂P₂ (MW: 711.16 g/mol).
Table 2: Physical and Chemical Properties of CoI₂(dppe)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 711.16 g/mol | |
| Melting Point | >300°C (decomposes) | |
| Solubility | Insoluble in H₂O; soluble in THF, CH₂Cl₂ | |
| Magnetic Susceptibility | Paramagnetic (μₑff ≈ 3.2 BM) |
Challenges and Optimization Strategies
Air Sensitivity and Ligand Oxidation
Cobalt(II) phosphine complexes are prone to oxidation in aerobic conditions, necessitating strict inert-atmosphere techniques. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) undergoes various types of chemical reactions, including:
Reductive Coupling Reactions: It acts as a catalyst in the reductive coupling of aryl halides with thiophenols and alkanethiols.
Cyclization Reactions: It catalyzes the cyclization of 2-iodobenzoates with aldehydes to form phthalides (isobenzofuranones).
Reductive [3 + 2] Cycloaddition Reactions: It is involved in the reductive [3 + 2] cycloaddition reactions.
Aryl-Sulfur Bond Formation: It facilitates the formation of aryl-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with diiodo(bis(diphenylphosphino)ethane)cobalt(II) include aryl halides, thiophenols, alkanethiols, and aldehydes. The reactions are typically carried out under mild conditions using 1-2 mol% of the cobalt complex as a catalyst .
Major Products
The major products formed from these reactions include aryl sulfides, phthalides, and various cycloaddition products .
Scientific Research Applications
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis for various coupling and cyclization reactions.
Electrocatalysis: It has been explored as an electrocatalyst for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in both basic and acidic media.
Nanocomposite Precursors:
Mechanism of Action
The mechanism by which diiodo(bis(diphenylphosphino)ethane)cobalt(II) exerts its catalytic effects involves the coordination of the cobalt center with the reactants, facilitating the formation and breaking of chemical bonds. The diphenylphosphinoethane ligands stabilize the cobalt center, allowing it to undergo various redox and substitution reactions .
Comparison with Similar Compounds
Cobalt Complexes with Varied Halide Ligands
Diiodo(dppe)cobalt(II) is structurally analogous to dichloro(dppe)cobalt(II) (CoCl₂(dppe)), but the halide ligands (I⁻ vs. Cl⁻) significantly alter reactivity:
Key Findings :
Cobalt Complexes with Different Phosphine Ligands
Replacing dppe with other bidentate phosphines alters coordination geometry and catalytic performance:
Key Findings :
Comparison with Other Metal-dppe Complexes
Substituting cobalt with other metals shifts reactivity and application scope:
Biological Activity
Diiodo(bis(diphenylphosphino)ethane)cobalt(II), often referred to as Co(dppe)I2, is an organometallic complex that has garnered interest for its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications based on various research findings.
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) features cobalt as the central metal ion, coordinated to two diphenylphosphino ligands and two iodine atoms. The molecular formula is , with a molecular weight of approximately 649.12 g/mol. The presence of iodine in this compound influences its reactivity and biological interactions compared to other cobalt complexes, such as those with chloride ligands.
Interaction with Biological Macromolecules
Research indicates that Co(dppe)I2 can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as spectroscopy (NMR, UV-Vis) have been employed to elucidate these interactions, revealing that the compound may bind to specific sites on biomolecules, potentially altering their function.
Antitumor Activity
One of the significant areas of research surrounding Co(dppe)I2 is its antitumor activity. Studies have shown that cobalt complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that cobalt complexes with phosphine ligands could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific role of the iodine substituents in enhancing or modifying these effects requires further investigation.
Case Studies and Research Findings
- Cytotoxicity Studies : A study reported that Co(dppe)I2 exhibited selective cytotoxicity towards human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The compound's mechanism was suggested to involve oxidative stress induction and interference with DNA synthesis.
- Catalytic Activity : Beyond biological activity, Co(dppe)I2 has been explored for its catalytic properties in organic synthesis. Its ability to facilitate reactions such as hydrovinylation and carbon-carbon bond formation has implications for developing new therapeutic agents through synthetic chemistry.
- Neuroprotective Effects : Preliminary studies suggest that cobalt complexes may offer neuroprotective effects, potentially relevant for neurodegenerative diseases. The interaction of Co(dppe)I2 with acetylcholinesterase (AChE) has been investigated, revealing competitive inhibition properties that could be beneficial in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of Co(dppe)I2 can be compared to other organometallic complexes:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | Iodine substituents | Exhibits different reactivity due to halide variation |
| [1,2-Bis(diphenylphosphino)ethane]dichloroplatinum(II) | Platinum center | Known for significant antitumor activity |
| [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) | Nickel center | Often used in Kumada coupling reactions |
This table highlights how variations in metal centers and ligand types affect the reactivity, stability, and biological activity of these compounds.
Q & A
Q. How can conflicting reactivity data in catalytic cycles be rationalized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
